molecular formula C19H23ClN2O4S B4191082 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide

2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B4191082
M. Wt: 410.9 g/mol
InChI Key: SQBIVPLCYOMMRP-UHFFFAOYSA-N
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Description

The compound “2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, and they are considered potential therapeutic candidates .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The exact synthesis process for “2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide” is not specified in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Phenoxy acetamide derivatives, including the one , are actively studied in medicinal chemistry for their potential therapeutic effects. These compounds can be tailored to interact with specific biological targets, leading to the development of new pharmaceuticals. For instance, similar phenoxy acetamide derivatives have shown promising analgesic activities, comparable or even superior to paracetamol . This suggests that our compound could be explored for its pain-relieving properties.

Organic Synthesis and Chemical Reactions

In organic chemistry, this compound could serve as a precursor or intermediate in complex chemical syntheses. Its benzylic position is particularly reactive, allowing for various chemical transformations such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in creating new molecules with potential applications in different fields of chemistry.

Industrial Applications

The structural features of phenoxy acetamide derivatives make them suitable for industrial applications. They can be used in the synthesis of dyes, resins, and other polymers due to their ability to undergo various chemical reactions, providing a versatile building block for materials science .

Educational Purposes

Lastly, this compound can be used in academic settings for educational purposes. It can serve as an example in teaching topics like electrophilic aromatic substitution, resonance stabilization, and multi-step synthesis processes. Its study can help students understand the practical applications of theoretical concepts in organic chemistry .

Future Directions

The future directions for the study of “2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide” could involve designing new derivatives of phenoxy acetamide that are safe and effective . This could enhance the quality of life from a biological and industrial point of view .

properties

IUPAC Name

2-[4-(butylsulfamoyl)phenoxy]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-3-4-12-21-27(24,25)16-10-8-15(9-11-16)26-13-19(23)22-18-7-5-6-17(20)14(18)2/h5-11,21H,3-4,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBIVPLCYOMMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(butylsulfamoyl)phenoxy]-N-(3-chloro-2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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